

Application Notes and Protocols for Electrochemical Synthesis Utilizing Chromous Species

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Compound of Interest					
Compound Name:	Chromous bromide				
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Introduction

Electrochemical methods offer a sustainable and efficient alternative for organic synthesis, minimizing the use of stoichiometric metallic reducing agents and enabling novel reactivity. A significant application of this technology is the in-situ generation of highly reactive low-valent metal species, such as chromous (Cr(II)) ions, for carbon-carbon bond formation. This document provides detailed application notes and protocols for the electrochemical synthesis utilizing chromous species, with a primary focus on the widely applied Nozaki-Hiyama-Kishi (NHK) reaction. The NHK reaction is a powerful tool for the coupling of vinyl or aryl halides with aldehydes to form allylic or benzylic alcohols, respectively, and its electrochemical variant (e-NHK) enhances its practicability and sustainability.[1][2]

The core principle of the e-NHK reaction involves the electrochemical reduction of a catalytic amount of a chromium(III) or chromium(II) salt to the active Cr(II) species at the cathode.[3][4] This Cr(II) species then participates in the catalytic cycle of the NHK reaction. A sacrificial anode, typically aluminum, is employed to maintain the charge balance in the system.[3] This approach avoids the use of stoichiometric, and often toxic, metal reductants, making the process more environmentally benign.[2]

Key Applications



The primary application of electrochemically generated chromous species is in the Nozaki-Hiyama-Kishi (NHK) reaction for the formation of C-C bonds. This reaction is highly valued in the synthesis of complex organic molecules, including natural products and pharmaceuticals, due to its high chemoselectivity and tolerance of various functional groups.[1][5]

- Synthesis of Complex Alcohols: The e-NHK reaction allows for the coupling of a wide range
 of vinyl halides and aldehydes, providing access to structurally diverse allylic alcohols.[1][6]
- Asymmetric Synthesis: Chiral ligands can be employed in the e-NHK reaction to achieve high enantioselectivity, a crucial aspect of modern drug development.[1]
- Decarboxylative Coupling: The electrochemical approach has expanded the scope of the NHK reaction to include non-canonical substrates like redox-active esters, which can be challenging to couple under traditional chemical conditions.[1]
- Natural Product Synthesis: The reliability and mild conditions of the NHK reaction have made
 it a valuable tool in the total synthesis of complex natural products.[1]

Experimental Protocols

Protocol 1: General Procedure for the Electrochemical Nozaki-Hiyama-Kishi (e-NHK) Coupling

This protocol is adapted from a procedure developed for a broad scope of substrates.[1][6][7]

Materials:

- Aldehyde (1.0 equiv)
- Alkenyl bromide (2.0 equiv)
- Nickel(II) chloride glyme complex (NiCl₂·glyme) (2 mol%)
- 2,9-dibutyl-1,10-phenanthroline (3 mol%)
- Chromium(II) chloride (CrCl₂) (20 mol%)
- Zirconocene dichloride (Cp₂ZrCl₂) (0.5 equiv)



- Tetrabutylammonium bromide (TBAB) (0.1 M)
- Anhydrous N,N-Dimethylformamide (DMF)
- Aluminum (Al) anode
- Nickel (Ni) foam cathode
- Electrolysis cell (e.g., ElectroSyn vial)
- Potentiostat
- · Argon or Nitrogen source

Procedure:

- Cell Assembly: In an inert atmosphere (e.g., a glovebox), charge an electrolysis vial (5 mL) with a magnetic stir bar, NiCl₂·glyme (0.9 mg, 0.004 mmol), 2,9-dibutyl-1,10-phenanthroline (1.8 mg, 0.006 mmol), the aldehyde (0.2 mmol), the alkenyl bromide (0.4 mmol), Cp₂ZrCl₂ (29 mg, 0.1 mmol), and TBAB (80 mg).
- Electrode Setup: Insert the vial cap equipped with an aluminum anode and a nickel foam cathode into the reaction mixture.
- Inert Atmosphere: Remove the vial from the glovebox and place it under an argon balloon. Evacuate and backfill with argon for three cycles to ensure an inert atmosphere.
- Solvent and Reagent Addition: Add a solution of CrCl₂ in DMF (0.5 mL, 0.04 mmol) and additional DMF (2.0 mL) to the vial via syringe.
- Electrolysis: Connect the electrodes to a potentiostat and apply a constant voltage of 2.0 V.
 The electrolysis should be run until a total charge of 4 F/mol (based on the aldehyde) has passed.
- Work-up: Upon completion of the electrolysis, disconnect the cell. Rinse the electrodes with ethyl acetate (EtOAc). Add water to the reaction mixture and extract with EtOAc.



 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or preparative thin-layer chromatography.[7]

Data Presentation

Table 1: Scope of the Electrochemical Nozaki-Hiyama-Kishi (e-NHK) Coupling

The following table summarizes the yields of allylic alcohol products from the coupling of various aldehydes and alkenyl bromides using the general e-NHK protocol.[1][6]

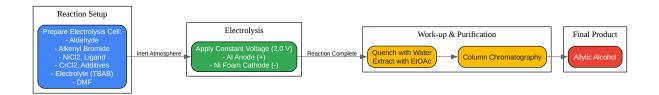
Entry	Aldehyde	Alkenyl Bromide	Product	Yield (%)
1	Benzaldehyde	1-Bromostyrene	1,2-Diphenyl-2- propen-1-ol	85
2	Cyclohexanecarb oxaldehyde	(E)-1-Bromo-2- phenylethene	1-Cyclohexyl-2- phenyl-2-propen- 1-ol	78
3	4- Methoxybenzald ehyde	1-Bromo-1- cyclohexene	1-(4- Methoxyphenyl)- 1-(1- cyclohexenyl)met hanol	92
4	3- Phenylpropanal	2-Bromopropene	5-Phenyl-2- methyl-1-penten- 3-ol	62
5	Cinnamaldehyde	1-Bromoethene	1-Phenyl-1,4- pentadien-3-ol	75

Yields are for isolated products.

Visualizations



Diagram 1: Electrochemical Nozaki-Hiyama-Kishi (e-NHK) Reaction Workflow

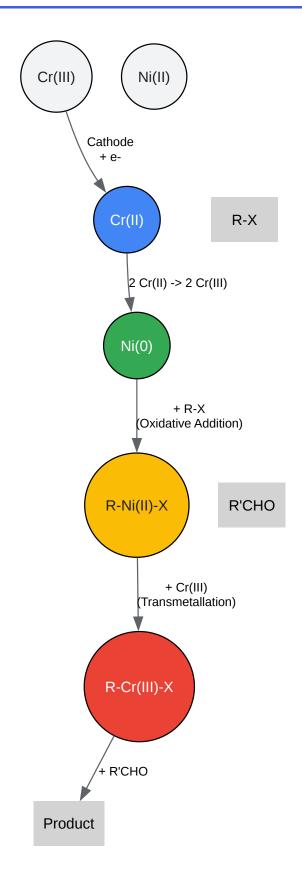


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Caption: Workflow for the electrochemical NHK reaction.

Diagram 2: Catalytic Cycle of the Electrochemical Nozaki-Hiyama-Kishi (e-NHK) Reaction





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Caption: Catalytic cycle of the e-NHK reaction.



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